3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine
Overview
Description
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is a compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds . This specific compound is also known by its IUPAC name, ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate .
Synthesis Analysis
The synthesis of pyrrolidines, including 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine, can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols . Other synthetic approaches include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is characterized by a five-membered pyrrolidine ring. The ring is non-planar due to its sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The pyrrolidine ring also contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
Pyrrolidines, including 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine, can undergo various chemical reactions. For instance, they can participate in aldol reactions, which are catalyzed by L-proline . These reactions involve the formation of new stereocenters as iminium products .Physical And Chemical Properties Analysis
Pyrrolidines are generally characterized by their physical and chemical properties. For instance, pyrrolidine is a colorless liquid with a characteristic odor of ammonia . Its molecular weight is 71.1210 .Mechanism of Action
The mechanism of action of pyrrolidines is often related to their ability to interact with biological targets. For instance, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMKUKCNUYSIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.